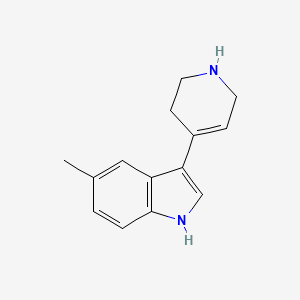

5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE

Vue d'ensemble

Description

5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE is a heterocyclic compound that features both an indole and a tetrahydropyridine moiety. This compound is of interest due to its potential pharmacological properties, particularly in the field of neuroprotection and anti-inflammatory activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could yield fully saturated compounds .

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound belongs to a class of indoles, which are known for their diverse biological activities. The presence of the tetrahydropyridine moiety enhances its chemical reactivity and biological interactions. The molecular formula is , and it features a unique arrangement that contributes to its potential therapeutic applications.

Antitumor Properties

Research indicates that 5-methyl-3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole exhibits antitumor activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

- Case Study : A study involving derivatives of indole demonstrated significant cytotoxic effects against breast cancer cells, suggesting that modifications to the indole structure can enhance antitumor efficacy .

Neuroprotective Effects

The tetrahydropyridine component may also confer neuroprotective properties. Compounds in this category have been investigated for their ability to protect neurons from oxidative stress and neuroinflammation.

- Research Findings : A study reported that similar indole derivatives could reduce neuroinflammatory markers in models of neurodegenerative diseases, indicating potential for treating conditions like Alzheimer's disease .

Antidepressant Activity

The structural similarity of this compound to known antidepressants suggests possible applications in treating mood disorders. The modulation of neurotransmitter systems is a common mechanism for antidepressant activity.

- Evidence : Research has shown that indole derivatives can influence serotonin receptors, which play a critical role in mood regulation. This suggests that this compound might also exhibit similar effects .

Antimicrobial Properties

Indoles are recognized for their antimicrobial activities against various pathogens. The compound’s unique structure may enhance its effectiveness against bacterial and fungal infections.

- Case Study : In vitro studies have demonstrated that indole derivatives possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups to modify its biological activity.

| Synthesis Method | Description |

|---|---|

| Cyclization Reactions | Formation of the indole structure through cyclization of pyridine derivatives with suitable reagents. |

| Functionalization | Introduction of different substituents to enhance solubility and biological activity. |

Mécanisme D'action

The mechanism of action of 5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in microglial cells. Additionally, it may reduce endoplasmic reticulum (ER) stress and apoptosis in neuronal cells by modulating the expression of specific chaperones and apoptosis markers .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.

6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: Exhibits potent PDE-III inhibitory activity.

Uniqueness

5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE is unique due to its dual indole and tetrahydropyridine structure, which may confer distinct pharmacological properties compared to other similar compounds .

Activité Biologique

5-Methyl-3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₆N₂

- Molecular Weight : 198.264 g/mol

- CAS Number : 65347-55-9

- Melting Point : 177-182°C

- Boiling Point : 400.4°C at 760 mmHg

Biological Activity Overview

The biological activity of this compound includes various pharmacological effects such as:

- Anticancer Activity : Several studies have reported cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : The compound has shown promise in modulating neurochemical pathways.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. A study demonstrated its cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Neuroprotective Effects

The compound is being investigated for its neuroprotective effects. It has been shown to enhance the release of neurotransmitters and protect neuronal cells from oxidative stress. This activity suggests potential therapeutic applications in neurodegenerative diseases.

The proposed mechanisms include:

- Modulation of serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and neuroprotection.

- Inhibition of specific kinases involved in cell signaling pathways related to cancer progression and neuronal health.

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity. It has been effective against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.

Table 2: Antimicrobial Activity

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound. In one study involving animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. This reinforces the need for further clinical investigations.

Summary of Findings from Case Studies

| Study Type | Findings |

|---|---|

| In Vivo Study | Reduced tumor size in xenograft models |

| Pharmacokinetics | Favorable absorption and distribution profile |

Propriétés

IUPAC Name |

5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-2-3-14-12(8-10)13(9-16-14)11-4-6-15-7-5-11/h2-4,8-9,15-16H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZNYPYIJITEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C3=CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592624 | |

| Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460354-14-7 | |

| Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.